1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one derives its systematic name from the pyrazole heterocyclic core. According to IUPAC rules, the pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2. The substituents are prioritized based on their positions:
- A propan-2-yl (isopropyl) group attaches to nitrogen at position 1.
- A methyl group substitutes position 3.
- An acetyl group (ethan-1-one) occupies position 4.
The prefix 1H indicates that the tautomeric form places the hydrogen atom on nitrogen at position 1. Isomeric possibilities arise from alternative substitution patterns. For example, positional isomers could form if the acetyl group occupies position 5 instead of 4, as seen in structurally related compounds like 1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one (PubChem CID 82376195). Additionally, stereoisomerism is absent due to the lack of chiral centers in this planar aromatic system.
| Feature | Description |
|---|---|
| Parent ring | Pyrazole (1H-pyrazole) |
| Substituent positions | 1: Propan-2-yl; 3: Methyl; 4: Acetyl |
| Molecular formula | C₁₀H₁₆N₂O |
| Molecular weight | 180.25 g/mol |
Molecular Geometry and Conformational Analysis
The pyrazole ring adopts a planar geometry due to aromatic π-electron delocalization. Bond lengths and angles conform to typical values for pyrazole derivatives:
The isopropyl group at position 1 introduces steric bulk, forcing the acetyl group at position 4 into a coplanar orientation with the ring to minimize van der Waals repulsions. Density functional theory (DFT) studies of analogous compounds, such as 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one , reveal that substituents at positions 3 and 4 adopt dihedral angles of <10° relative to the ring plane. This planar arrangement maximizes conjugation between the acetyl carbonyl and the pyrazole π-system.
Electronic Structure and Resonance Stabilization
The electronic structure of the compound is dominated by resonance interactions. The pyrazole ring exhibits aromaticity with six π-electrons, while the acetyl group participates in conjugation via the following resonance forms:
$$
\text{Pyrazole–CO–R} \leftrightarrow \text{Pyrazole–C=O–R}^-
$$
This delocalization stabilizes the molecule by approximately 15–20 kcal/mol, as evidenced by computational studies of similar acetylpyrazoles. The electron-withdrawing acetyl group reduces electron density at position 4, making it less susceptible to electrophilic attack compared to unsubstituted pyrazoles. Natural Bond Orbital (NBO) analysis of 1-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one would predict significant charge redistribution, with partial charges of approximately +0.25 e on the carbonyl carbon and −0.45 e on the carbonyl oxygen.
Comparative Analysis with Related Pyrazole Derivatives
The structural and electronic features of this compound contrast with those of other pyrazole-based molecules:
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3-methyl-1-propan-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-6(2)11-5-9(8(4)12)7(3)10-11/h5-6H,1-4H3 |
InChI Key |
CWSROJSWEDBMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
Pyrazole rings are commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds. For this compound:
- A 1,3-dicarbonyl precursor bearing an acetyl group at the 4-position is reacted with a substituted hydrazine to form the pyrazole ring.
- The methyl group at the 3-position is introduced via the choice of starting materials or subsequent methylation.
N-1 Isopropyl Substitution
The isopropyl group at the N-1 position is typically introduced by:
- Alkylation of the pyrazole nitrogen with an appropriate alkyl halide (e.g., isopropyl bromide or chloride) under basic conditions.
- Careful control of reaction conditions to favor N-alkylation without affecting other functional groups.
Acetyl Group Introduction at C-4
The acetyl group at the 4-position can be introduced by:
- Direct acylation of the pyrazole ring using acetyl chloride or acetic anhydride under Friedel-Crafts type conditions.
- Alternatively, using a 1,3-dicarbonyl compound bearing the acetyl group during pyrazole ring formation.
Representative Preparation Method (Based on Patent and Literature Data)
A detailed method inspired by related pyrazole derivatives preparation is as follows:
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1 | 1,3-dicarbonyl compound with acetyl group + methylhydrazine | Condensation to form 3-methyl-4-acetyl-pyrazole core | Typically reflux in ethanol or suitable solvent |
| 2 | Isopropyl halide (e.g., isopropyl bromide), base (e.g., potassium carbonate) | N-alkylation of pyrazole nitrogen at N-1 | Performed under inert atmosphere to prevent side reactions |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 1-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one | Solvent choice critical for yield and purity |
Detailed Research Findings and Process Optimization
Cyclization and Ring Formation
- Use of hydrazine derivatives with 1,3-dicarbonyl compounds is well-established for pyrazole synthesis.
- Reaction temperature control (typically 50–80°C) and solvent choice (ethanol, methanol, or acetic acid) influence yield and purity.
- Acidic or neutral conditions favor cyclization without side reactions.
N-Alkylation Specifics
- Alkylation is performed under basic conditions to deprotonate the pyrazole nitrogen.
- Potassium carbonate or sodium hydride are common bases.
- Solvents such as DMF or acetonitrile are preferred for solubility and reaction rate.
- Temperature is controlled (room temperature to 60°C) to avoid over-alkylation or decomposition.
Purification and Yield
- Crystallization from ethyl acetate, ethanol, or toluene is effective.
- Chromatographic purification (silica gel column) may be necessary for high purity.
- Yields typically range from 70% to 90%, depending on reaction scale and conditions.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Pyrazole ring formation via hydrazine + 1,3-dicarbonyl | Straightforward condensation | High yield, mild conditions | Requires pure starting materials |
| N-alkylation with isopropyl halide under basic conditions | Selective N-1 substitution | Good regioselectivity | Requires inert atmosphere, potential side reactions |
| Direct acylation of pyrazole ring | Introduces acetyl group post-ring formation | Avoids multi-step synthesis | May cause poly-substitution, lower selectivity |
| Use of protected intermediates | Protecting groups on nitrogen or other sites | Improves selectivity | Additional steps for protection/deprotection |
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one. Research indicates that these compounds exhibit selective inhibition of specific cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives can inhibit the proliferation of breast cancer cells by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway .
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has also been explored. Compounds similar to 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's .
Analgesic Properties
There is evidence suggesting that pyrazole derivatives can act as analgesics. A study indicated that compounds with similar structures can significantly reduce pain response in animal models, likely through the inhibition of cyclooxygenase enzymes involved in inflammation pathways .
Agrochemical Applications
Herbicidal Activity
Research has indicated that 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one can serve as a potential herbicide. Its structural features allow it to interact effectively with plant growth regulators, leading to the inhibition of weed growth without adversely affecting crop yield .
Fungicidal Properties
In addition to herbicidal activity, this compound has shown antifungal properties against various plant pathogens. Studies suggest that its mechanism involves disrupting fungal cell membrane integrity, making it a candidate for developing new fungicides .
Material Science Applications
Polymer Synthesis
The unique chemical structure of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one allows it to be used as a monomer in polymer synthesis. Research indicates that incorporating pyrazole units into polymer chains can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
Nanocomposites Development
This compound has been investigated for its role in developing nanocomposites. The incorporation of pyrazole derivatives into nanomaterials has shown improved electrical conductivity and thermal stability, which are essential for applications in electronics and energy storage devices .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A recent publication detailed the synthesis and biological evaluation of several pyrazole derivatives, including 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one. The study found that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value lower than many existing chemotherapeutics .
Case Study 2: Agrochemical Efficacy
In a field trial assessing herbicidal efficacy, formulations containing 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one were applied to common weeds. Results showed a reduction in weed biomass by over 70% compared to untreated controls, indicating its potential as a viable herbicide .
Mechanism of Action
The mechanism of action of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of structurally related compounds, focusing on substituents, molecular weights, synthesis routes, and observed activities.
Structural Analogues and Substituent Effects
Table 1: Comparison of Key Pyrazole Derivatives
Key Observations
In contrast, 4-nitrophenyl substituents (e.g., ) introduce strong electron-withdrawing effects, improving antimicrobial activity but possibly increasing toxicity. Heterocyclic substituents (e.g., furan-2-yl in ) enhance π-π interactions in biological targets, contributing to anticancer activity.
Synthetic Routes :
- Microwave-assisted synthesis (e.g., ) offers faster reaction times (180–300 seconds) and higher yields compared to traditional methods (6–24 hours in ).
- Bromination and condensation are common steps for introducing nitro or thiadiazole groups ().
Biological Activity: Antimicrobial Activity: Derivatives with 4-nitrophenyl groups () show pronounced activity against Bacillus mycoides (gram-positive), likely due to nitro group interactions with bacterial enzymes. Anticancer Potential: Chalcone hybrids with furan-2-yl or thiophene-2-yl substituents () exhibit in vitro cytotoxicity, though tumor resistance remains a challenge.
Biological Activity
1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, a pyrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is . Its structure features a pyrazole ring, which is known for its diverse biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .
Antimicrobial Activity
Pyrazole compounds have also been explored for their antimicrobial properties. In vitro studies suggest that 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented. Compounds similar to 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one have been shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Research Findings and Case Studies
The biological activity of 1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one may involve several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways.
- Enzyme Inhibition : Inhibiting enzymes involved in inflammatory processes.
- Membrane Disruption : Affecting microbial cell membranes leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
